molecular formula C15H22O2 B13854775 2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one

2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one

Cat. No.: B13854775
M. Wt: 234.33 g/mol
InChI Key: VLJVBISZYRTNJO-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one is an organic compound that belongs to the class of aromatic monoterpenoids This compound is characterized by the presence of a hydroxyl group and a methyl group attached to a phenyl ring, along with a heptanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one can be achieved through several synthetic routes. One common method involves the use of 3-hydroxy-4-methylacetophenone as the starting material. The synthesis typically involves the following steps:

    Methylation: 3-Hydroxy-4-methylacetophenone is methylated using aqueous sodium hydroxide and dimethyl sulfate under microwave irradiation to obtain the methylated ketone.

    Wittig Reaction: The methylated ketone undergoes a modified Wittig reaction with ethyl dimethyl phosphonoacetate in the presence of aqueous potassium carbonate to yield the desired product.

    Reduction: The intermediate product is reduced using magnesium in methanol to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation and nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor of certain enzymes or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxy-4-methylphenyl)-6-methylheptan-4-one is unique due to its specific combination of functional groups and the heptanone chain

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-(3-hydroxy-4-methylphenyl)-6-methylheptan-4-one

InChI

InChI=1S/C15H22O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-6,9-10,12,17H,7-8H2,1-4H3

InChI Key

VLJVBISZYRTNJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)CC(=O)CC(C)C)O

Origin of Product

United States

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